

# A Comparative Guide to Glucuronide and Peptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index. This guide provides an objective comparison of two prominent classes of cleavable linkers: glucuronide and peptide linkers, supported by experimental data to inform rational ADC design.

# **Executive Summary**

Both glucuronide and peptide linkers are designed to be stable in systemic circulation and to release their cytotoxic payload within the target tumor cell, leveraging enzymatic cleavage. Glucuronide linkers are cleaved by  $\beta$ -glucuronidase, an enzyme abundant in the lysosomal compartment and overexpressed in some tumor microenvironments.[1][2] Peptide linkers, most commonly dipeptides like valine-citrulline (Val-Cit), are substrates for lysosomal proteases such as Cathepsin B.[2]

Key differences lie in their physicochemical properties and susceptibility to premature cleavage. Glucuronide linkers are highly hydrophilic, which can reduce the tendency of ADCs, especially those with hydrophobic payloads, to aggregate.[2][3] This can lead to improved pharmacokinetics and higher tolerated doses.[4] Peptide linkers, while widely successful, can be susceptible to cleavage by extracellular proteases, potentially leading to off-target toxicity.[5]



# **Data Presentation: Quantitative Comparison**

The following tables summarize quantitative data from various studies to highlight the performance differences between glucuronide and peptide linkers. It is important to note that direct comparison is challenging due to variations in experimental setups (e.g., antibody, payload, cell lines, and animal models).

Table 1: Plasma Stability

| Linker<br>Type                          | Linker<br>Example                         | ADC<br>Construct     | Plasma<br>Source | Stability<br>Metric                   | Result                         | Citation |
|-----------------------------------------|-------------------------------------------|----------------------|------------------|---------------------------------------|--------------------------------|----------|
| Glucuronid<br>e                         | Glucuronid<br>e-MMAF                      | c1F6 (anti-<br>CD70) | Rat              | Half-life<br>(t½)                     | 81 days<br>(extrapolat<br>ed)  | [6]      |
| Peptide                                 | Val-Cit-<br>PABC-<br>MMAE                 | anti-CD79b           | Rat              | Payload<br>Loss (7<br>days @<br>37°C) | ~20%                           | [7]      |
| Tandem<br>(Glucuroni<br>de-<br>Peptide) | Glucuronid<br>e-Val-Cit-<br>PABC-<br>MMAE | anti-CD79b           | Rat              | Payload<br>Loss (7<br>days @<br>37°C) | No<br>significant<br>loss      | [5][7]   |
| Peptide                                 | Val-Cit                                   | Trastuzum<br>ab      | Mouse            | Stability                             | Unstable                       | [8]      |
| Peptide                                 | Val-Ala                                   | Trastuzum<br>ab      | Mouse            | Stability                             | More<br>stable than<br>Val-Cit | [9]      |

Table 2: In Vitro Cytotoxicity (IC50)



| Linker Type                                       | Linker<br>Example            | ADC<br>Construct      | Cell Line          | IC50 Value           | Citation |
|---------------------------------------------------|------------------------------|-----------------------|--------------------|----------------------|----------|
| Glucuronide                                       | Glucuronide-<br>Psymberin    | cAC10 (anti-<br>CD30) | L540cy<br>(CD30+)  | Selective<br>Killing | [10]     |
| Glucuronide                                       | Glucuronide-<br>Psymberin    | cAC10 (anti-<br>CD30) | Caki-1<br>(CD30-)  | 62 nM                | [10]     |
| Peptide                                           | Val-Cit-<br>MMAE             | ADC                   | HER2+ Cell<br>Line | 14.3 pmol/L          | [9]      |
| β- Galactosidas e (alternative enzyme- cleavable) | β-<br>Galactosidas<br>e-MMAE | Trastuzumab           | HER2+ Cell<br>Line | 8.8 pmol/L           | [9]      |
| Peptide                                           | Val-Ala-<br>MMAE             | ADC                   | HER2+ Cell<br>Line | 92 pmol/L            | [9]      |

Table 3: Aggregation

| Linker Type | Linker<br>Example                         | ADC Construct         | Aggregation<br>Level | Citation |
|-------------|-------------------------------------------|-----------------------|----------------------|----------|
| Glucuronide | Glucuronide-<br>MMAE/MMAF/D<br>oxorubicin | Various<br>antibodies | Minimal (<5%)        | [1]      |
| Peptide     | Val-Cit-PAB                               | Various<br>antibodies | Up to 80%            | [1]      |

Table 4: In Vivo Efficacy



| Linker Type                         | Linker<br>Example                | ADC<br>Construct      | Tumor<br>Model           | Efficacy<br>Result                       | Citation |
|-------------------------------------|----------------------------------|-----------------------|--------------------------|------------------------------------------|----------|
| Glucuronide                         | Glucuronide-<br>MMAE             | cAC10 (anti-<br>CD30) | Karpas 299<br>Lymphoma   | Cures in all<br>animals at<br>≥0.5 mg/kg | [6]      |
| Glucuronide                         | Glucuronide-<br>MMAF             | c1F6 (anti-<br>CD70)  | Renal Cell<br>Carcinoma  | Efficacious at 0.75 mg/kg                | [6]      |
| Tandem<br>(Glucuronide-<br>Peptide) | Glucuronide-<br>Val-Cit-<br>MMAE | anti-CD79b            | Granta-519<br>Xenograft  | Better efficacy than vedotin benchmark   | [8]      |
| Peptide                             | Val-Cit-<br>MMAE                 | ADC                   | Xenograft<br>Mouse Model | Tumor growth inhibition                  | [9]      |

# **Key Performance Characteristics Linker Stability and Drug Release Mechanism**

Both linker types are designed for high stability in systemic circulation to prevent premature drug release and associated off-target toxicities.[3] The release of the cytotoxic payload is triggered by specific enzymes within the target cancer cells.

- Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is cleaved by the lysosomal enzyme β-glucuronidase (GUSB).[1] GUSB is abundant in lysosomes and can be overexpressed in the tumor microenvironment, while having low activity in the bloodstream.[1] This differential expression contributes to the selective release of the payload at the tumor site. The hydrophilic nature of the glucuronide moiety also enhances the stability of the ADC.[3]
- Peptide Linkers: These typically consist of a dipeptide sequence, such as valine-citrulline
  (Val-Cit) or valine-alanine (Val-Ala), which is recognized and cleaved by lysosomal proteases
  like Cathepsin B.[2] Cathepsin B is often upregulated in tumor cells. While generally stable in
  human plasma, some peptide linkers have shown susceptibility to cleavage by rodent
  carboxylesterases, which can complicate preclinical evaluation.[7]



A novel approach involves a tandem-cleavage strategy, where a glucuronide moiety "masks" a peptide linker.[5][8] The glucuronide is first cleaved by  $\beta$ -glucuronidase in the lysosome, which then exposes the peptide linker for subsequent cleavage by proteases. This dual-trigger mechanism has been shown to significantly improve plasma stability compared to traditional peptide linkers.[7][8]

## **Bystander Effect**

The bystander effect, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, is a key feature of many cleavable linkers.[11][12] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[13] Both glucuronide and peptide linkers can facilitate a bystander effect, provided the released payload is membrane-permeable.[11] The efficiency of the bystander effect is dependent on the rate of payload release and its physicochemical properties.

## **Aggregation**

The conjugation of hydrophobic payloads can lead to ADC aggregation, which can negatively impact its pharmacokinetic properties and efficacy.[1] The high hydrophilicity of glucuronide linkers helps to mitigate this issue, allowing for the use of higher drug-to-antibody ratios (DARs) with minimal aggregation.[1][4] In comparative studies, glucuronide-linked ADCs have shown significantly less aggregation compared to their dipeptide-linked counterparts.[1]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Comparative intracellular trafficking and payload release mechanisms.





Click to download full resolution via product page

Caption: Experimental workflow for plasma stability assessment.

# Experimental Protocols Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

#### Methodology:

- Incubate the ADC at a defined concentration (e.g., 100 μg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- Analyze the samples to quantify the amount of intact ADC and released payload.
  - Intact ADC Quantification: Can be performed using methods like ELISA, where one antibody captures the ADC and a second antibody detects the payload. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the intact ADC.
  - Released Payload Quantification: The free payload can be extracted from the plasma samples and quantified using LC-MS.



• Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.

## In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

#### Methodology:

- Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload.
- Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).
- Assess cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

### Conclusion

The choice between a glucuronide and a peptide linker is a critical decision in ADC design and should be based on the specific properties of the antibody, the payload, and the target indication.

- Glucuronide linkers offer the key advantages of high hydrophilicity, leading to reduced
  aggregation and potentially improved pharmacokinetics, along with excellent plasma stability.
  They are a strong choice, particularly for hydrophobic payloads or when high DARs are
  desired.
- Peptide linkers are a well-established and effective technology, with numerous examples in clinically approved and investigational ADCs. However, their stability, particularly in preclinical rodent models, and potential for off-target cleavage should be carefully evaluated.



The development of novel strategies, such as tandem-cleavage linkers that combine the attributes of both glucuronide and peptide moieties, represents a promising approach to further enhance the stability and therapeutic index of next-generation ADCs. Ultimately, empirical testing of different linker-payload combinations is essential to identify the optimal ADC candidate for a given target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Guide to Glucuronide and Peptide Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605749#efficacy-of-glucuronide-linkers-compared-to-peptide-linkers-in-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com